Alatachalcone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

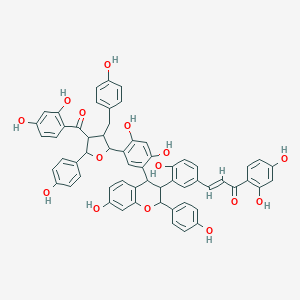

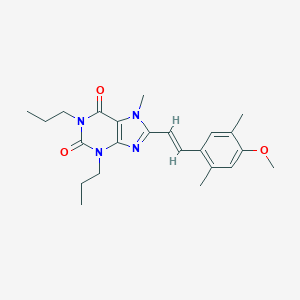

Alatachalcone is a natural compound derived from the roots of Glycyrrhiza Alata, a plant that grows in the Middle East and North Africa. This compound has gained considerable attention in recent years due to its various biological activities, including anti-inflammatory, anticancer, and antiviral properties.

科学的研究の応用

Anti-Tumor Properties

Alatachalcone, extracted from the medicinal plant Lophira alata, demonstrates potential anti-tumor properties. It has been isolated as an inhibitor of Epstein-Barr virus (EBV) activation induced by the tumor promoter teleocidin B-4. This compound also exhibits significant inhibitory activities against teleocidin B-4-induced inflammation in mouse ear and inhibits tumor promotion in mouse skin initiated by 12-O-tetradecanoylphorbol-13-acetate (TPA) (Murakami et al., 1992).

Phytochemistry

This compound, along with other compounds like lophiroflavan A and lophirochalcone, has been identified in the stem bark of Lophira alata. These compounds, obtained as permethyl ether derivatives, were studied for their structure and properties using spectroscopic and chemical evidence (Tih et al., 1992).

Additional Bioactive Compounds

Further research on Lophira alata led to the isolation of other flavonoid-type anti-tumor promoters, including azobechalcone A and isolophirachalcone. These compounds, along with this compound, showed potent inhibitory activities against EBV early antigen induction by teleocidin B-4, suggesting their potential as anti-tumor promoters (Murakami et al., 1992).

Ethnopharmacological Relevance

This compound is part of the ethnopharmacological landscape, often studied for its medicinal properties derived from traditional uses. Studies have been conducted on various medicinal plants, including those similar to Lophira alata, to evaluate their anti-inflammatory properties in both in vivo and in vitro models, indicating a broader context of use in traditional medicine (Toffoli-Kadri et al., 2014).

特性

CAS番号 |

142451-50-1 |

|---|---|

分子式 |

C15H24ClNO2 |

分子量 |

1009 g/mol |

IUPAC名 |

(E)-3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]oxolan-2-yl]-2,4-dihydroxyphenyl]-7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]-4-hydroxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C60H48O15/c61-34-9-1-30(2-10-34)24-46-56(57(73)41-19-16-38(65)26-50(41)70)59(33-7-13-36(63)14-8-33)75-60(46)45-28-44(51(71)29-52(45)72)54-42-20-17-39(66)27-53(42)74-58(32-5-11-35(62)12-6-32)55(54)43-23-31(4-22-48(43)68)3-21-47(67)40-18-15-37(64)25-49(40)69/h1-23,25-29,46,54-56,58-66,68-72H,24H2/b21-3+ |

InChIキー |

BGVKMLWXPHVRBN-WSVFEZOKSA-N |

異性体SMILES |

C1=CC(=CC=C1CC2C(C(OC2C3=C(C=C(C(=C3)C4C(C(OC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O)C7=C(C=CC(=C7)/C=C/C(=O)C8=C(C=C(C=C8)O)O)O)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O |

SMILES |

C1=CC(=CC=C1CC2C(C(OC2C3=C(C=C(C(=C3)C4C(C(OC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O)C7=C(C=CC(=C7)C=CC(=O)C8=C(C=C(C=C8)O)O)O)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O |

正規SMILES |

C1=CC(=CC=C1CC2C(C(OC2C3=C(C=C(C(=C3)C4C(C(OC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O)C7=C(C=CC(=C7)C=CC(=O)C8=C(C=C(C=C8)O)O)O)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O |

同義語 |

Alatachalcone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

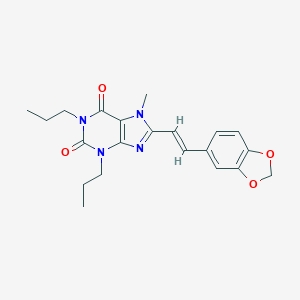

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)

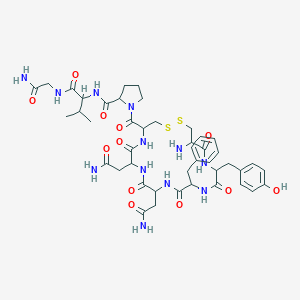

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)